Canthaxanthin

Content Navigation

Researchers requiring precise orange-red pigmentation in poultry feed or stability in acidic/alkaline processing often encounter degradation with β-carotene or astaxanthin. Canthaxanthin solves this: • Resists acid degradation via carbonyl protonation; outperforms β-carotene in fruit juices and sports drinks. • Endures alkaline saponification without loss, ideal for lipid extraction internal standards. • 465-470 nm absorbance enables YolkFan scores >13 at 4 ppm, unattainable with yellow xanthophylls. Supplied by SMolecule with reliable global logistics.

CAS Number

Product Name

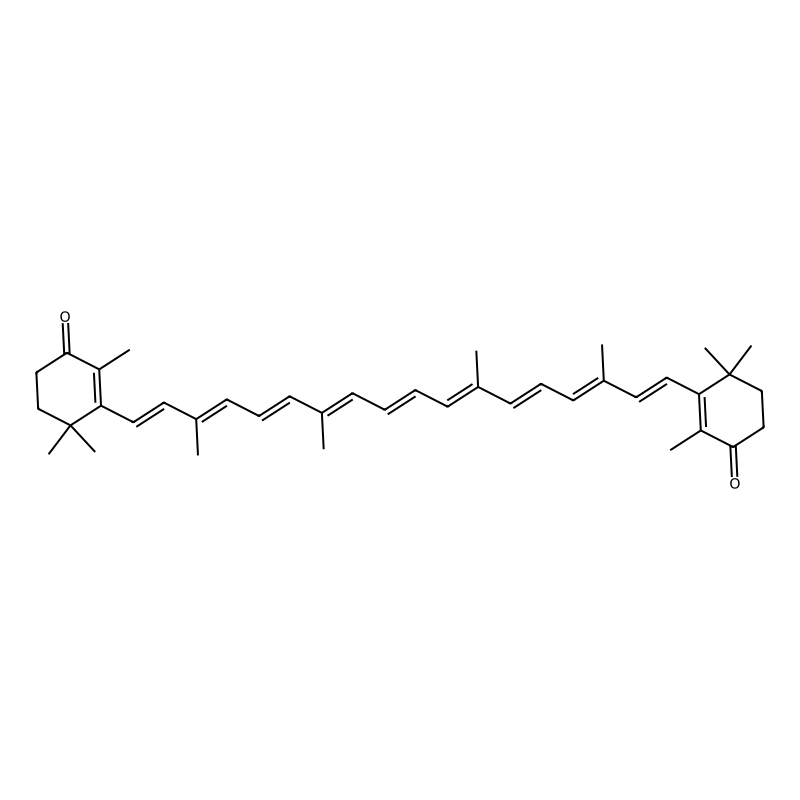

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Canthaxanthin is a highly lipophilic, red ketocarotenoid (β,β-carotene-4,4'-dione) widely procured for industrial pigmentation, specialized feed formulation, and lipid-phase antioxidant applications. Unlike β-carotene, it lacks provitamin A activity but features two carbonyl groups that significantly alter its electrochemical profile, thermal stability, and optical properties[1]. Absorbing light in the 465–470 nm range, it provides a distinct orange-red hue essential for high-value color saturation phases in commercial agriculture and food science . Its structural lack of hydroxyl groups—which are present in its close analog astaxanthin—confers distinct advantages in alkaline processing environments, making it a highly stable, non-reactive pigment and antioxidant under specific industrial extraction and formulation conditions.

Procurement Fit

Substituting canthaxanthin with generic carotenes (like β-carotene) or other xanthophylls (like lutein or astaxanthin) frequently results in formulation failure or missed product specifications. In acidic environments, β-carotene undergoes rapid degradation, whereas canthaxanthin's carbonyl groups undergo preferential non-degradative protonation, preserving the molecule's structural integrity [1]. In alkaline conditions, such as methanolic sodium hydroxide saponification, astaxanthin suffers significant zero-order degradation, while canthaxanthin exhibits zero measurable loss [2]. Furthermore, in pigmentation procurement, yellow xanthophylls (lutein, apo-ester) peak at 445–450 nm and physically cannot achieve the orange-red color phase (YolkFan scores >10) required for premium consumer products, necessitating canthaxanthin's specific 465–470 nm wavelength.

Substitution Risk

References

- [1] Polyakov, N. E., et al. 'Kinetics and Mechanism of the Primary Steps of Degradation of Carotenoids by Acid in Homogeneous Solution.' Journal of the American Chemical Society (2000).

- [2] Yuan, J. P., et al. 'Hydrolysis Kinetics of Astaxanthin Esters and Stability of Astaxanthin of Haematococcus Pluvialis During Saponification.' Journal of Agricultural and Food Chemistry (1999).

Superior Acid Stability

In homogeneous acidic solutions (e.g., containing trifluoroacetic acid), carotenoids undergo proton-induced degradation. However, ketocarotenoids like canthaxanthin demonstrate significantly slower degradation rates compared to β-carotene and zeaxanthin. This resistance is attributed to the preferential, non-degradative protonation of canthaxanthin's carbonyl groups, which protects the conjugated polyene chain from rapid electrophilic attack[1].

| Evidence Dimension | Degradation rate in acidic solution |

| Target Compound Data | Canthaxanthin (Slower degradation via stable carbonyl protonation) |

| Comparator Or Baseline | β-carotene and zeaxanthin (Rapid degradation and spectral loss at 464 nm) |

| Quantified Difference | Substantially slower kinetic decay of the primary absorption band in 0.01-0.5 M acid concentrations. |

| Conditions | Aerated and deaerated benzene solutions with trifluoroacetic acid. |

Allows for the procurement of a stable red colorant in slightly acidic beverage or food formulations where β-carotene would rapidly bleach and degrade.

Alkaline Saponification Stability

During the extraction and saponification of carotenoid mixtures using methanolic sodium hydroxide (0.018 M to higher concentrations at 22°C), astaxanthin undergoes significant zero-order degradation that is directly proportional to the NaOH concentration. In stark contrast, canthaxanthin exhibits absolute stability with no measurable loss during the same 6-hour alkaline hydrolysis process[1].

| Evidence Dimension | Pigment loss during methanolic NaOH saponification |

| Target Compound Data | Canthaxanthin (0% loss) |

| Comparator Or Baseline | Astaxanthin (Significant zero-order degradation proportional to NaOH molarity) |

| Quantified Difference | Complete preservation of canthaxanthin vs. progressive destruction of astaxanthin under identical alkaline conditions. |

| Conditions | 0.018 M methanolic NaOH, 22°C, 6 hours under nitrogen. |

Enables aggressive alkaline saponification protocols to remove lipid contaminants without sacrificing the target canthaxanthin yield, a critical advantage over astaxanthin in industrial downstream processing.

High Oxidation Potential

The electrochemical oxidation potential of a carotenoid dictates its radical scavenging hierarchy and stability against reactive oxygen species. Canthaxanthin possesses a significantly higher first oxidation potential (~0.775 V vs SCE in CH2Cl2) compared to β-carotene (~0.634 V vs SCE). This +141 mV difference means canthaxanthin is harder to oxidize, altering its behavior in supramolecular complexes and lipid bilayers [1].

| Evidence Dimension | First electrochemical oxidation potential (E1/2) |

| Target Compound Data | Canthaxanthin (~0.775 V vs SCE) |

| Comparator Or Baseline | β-carotene (~0.634 V vs SCE) |

| Quantified Difference | +141 mV higher oxidation potential for canthaxanthin. |

| Conditions | Measured via cyclic voltammetry in non-polar solvent (CH2Cl2) vs. Saturated Calomel Electrode (SCE). |

Provides a more controlled, less easily exhausted antioxidant profile in highly oxidative industrial matrices, preventing premature pro-oxidant transitions seen in lower-potential carotenes.

Orange-Red Pigmentation Wavelength Specificity

In industrial pigmentation (e.g., poultry feed for egg yolk coloration), yellow carotenoids like apo-ester and lutein absorb at 445–450 nm and can only establish a yellow base (YolkFan score ~7). Canthaxanthin absorbs at 465–470 nm. Because the human eye's dose-related color response to red carotenoids is non-linear and dominant, adding just 4 ppm of canthaxanthin to a yellow base shifts the hue to a premium orange-red (YolkFan score 13), a physical impossibility for yellow xanthophylls regardless of dosage .

| Evidence Dimension | Absorption wavelength and visual hue shift |

| Target Compound Data | Canthaxanthin (465–470 nm; triggers secondary color phase) |

| Comparator Or Baseline | Apo-ester / Lutein (445–450 nm; limited to primary saturation phase) |

| Quantified Difference | +20 nm wavelength shift enabling YolkFan scores >10. |

| Conditions | Feed formulation matrices and subsequent lipid deposition in egg yolks. |

Dictates the procurement necessity of canthaxanthin as the exclusive 'color phase' additive for premium, high-score pigmented agricultural products.

Egg Yolk and Aquaculture Pigmentation

Directly following its 465–470 nm absorption profile and high dose-response efficiency, canthaxanthin is the mandatory procurement choice for the 'color phase' in poultry diets. It is used in precise ratios (e.g., 4 ppm canthaxanthin over a yellow base) to push YolkFan scores from 7 to 13+, a result unattainable with lutein or apo-ester alone .

Acidic Beverage and Functional Food Formulation

Due to its preferential carbonyl protonation, canthaxanthin resists the rapid acid-induced degradation that destroys β-carotene [1]. It is the optimal red colorant and antioxidant for slightly acidic environments, such as fortified fruit juices (e.g., tomato or citrus matrices) and sports drinks containing citric or ascorbic acid.

Alkaline Extraction Workflows

Because canthaxanthin exhibits zero loss during methanolic sodium hydroxide saponification—unlike astaxanthin, which degrades linearly with NaOH concentration—it is the ideal target compound or internal standard for lipid-heavy extractions requiring aggressive alkaline hydrolysis to remove triglycerides[2].

Supramolecular Antioxidant Complexes

Leveraging its elevated oxidation potential (~0.775 V vs SCE), canthaxanthin is highly suited for inclusion in cyclodextrin or glycyrrhizic acid micelles. Its higher resistance to initial oxidation compared to β-carotene allows it to serve as a long-lasting, controlled radical scavenger in advanced cosmetic or pharmaceutical lipid bilayers [3].

Application Fit Matrix

References

- [2] Polyakov, N. E., et al. 'Kinetics and Mechanism of the Primary Steps of Degradation of Carotenoids by Acid in Homogeneous Solution.' Journal of the American Chemical Society (2000).

- [3] Yuan, J. P., et al. 'Hydrolysis Kinetics of Astaxanthin Esters and Stability of Astaxanthin of Haematococcus Pluvialis During Saponification.' Journal of Agricultural and Food Chemistry (1999).

- [4] Polyakov, N. E., et al. 'Antioxidant Activity in Supramolecular Carotenoid Complexes Favored by Nonpolar Environment and Disfavored by Hydrogen Bonding.' Antioxidants 9.7 (2020): 624.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant

2: Mordi RC, Walton JC. Identification of products from canthaxanthin oxidation. Food Chem. 2016 Apr 15;197(Pt A):836-40. doi: 10.1016/j.foodchem.2015.11.053. Epub 2015 Nov 12. PubMed PMID: 26617024.

3: Grama BS, Chader S, Khelifi D, Agathos SN, Jeffryes C. Induction of canthaxanthin production in a Dactylococcus microalga isolated from the Algerian Sahara. Bioresour Technol. 2014 Jan;151:297-305. doi: 10.1016/j.biortech.2013.10.073. Epub 2013 Nov 1. PubMed PMID: 24262839.

4: Sujak A. Exceptional molecular organization of canthaxanthin in lipid membranes. Acta Biochim Pol. 2012;59(1):31-3. Epub 2012 Mar 17. Review. PubMed PMID: 22428120.

5: Gharibzahedi SM, Razavi SH, Mousavi M. Characterizing the natural canthaxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex. Carbohydr Polym. 2014 Jan 30;101:1147-53. doi: 10.1016/j.carbpol.2013.10.074. Epub 2013 Oct 27. PubMed PMID: 24299886.

6: Grama BS, Delhaye A, Chader S, Khelifi D, Agathos S, Jeffryes C. Canthaxanthin, astaxanthin and adonixanthin production from a dactylococcus microalga in a new flat plate airlift photobioreactor. Commun Agric Appl Biol Sci. 2014;79(1):65-70. PubMed PMID: 25864315.

7: Rostami F, Razavi SH, Sepahi AA, Gharibzahedi SM. Canthaxanthin biosynthesis by Dietzia natronolimnaea HS-1: effects of inoculation and aeration rate. Braz J Microbiol. 2014 Aug 29;45(2):447-56. eCollection 2014. PubMed PMID: 25242927; PubMed Central PMCID: PMC4166268.

8: Zhou X, Xie JR, Tao L, Xin ZJ, Zhao FW, Lu XH, Zhao MR, Wang L, Liang JP. The effect of microdosimetric 12C6+ heavy ion irradiation and Mg2+ on canthaxanthin production in a novel strain of Dietzia natronolimnaea. BMC Microbiol. 2013 Sep 28;13:213. doi: 10.1186/1471-2180-13-213. PubMed PMID: 24074304; PubMed Central PMCID: PMC3849488.

9: Gao Y, Xu D, Kispert LD. Hydrogen Bond Formation between the Carotenoid Canthaxanthin and the Silanol Group on MCM-41 Surface. J Phys Chem B. 2015 Aug 20;119(33):10488-95. doi: 10.1021/acs.jpcb.5b05645. Epub 2015 Aug 10. PubMed PMID: 26230844.

10: Veiga-Crespo P, Vinuesa T, Viñas M, Villa TG. Analysis of canthaxanthin production by Gordonia jacobaea. Methods Mol Biol. 2012;892:159-72. doi: 10.1007/978-1-61779-879-5_8. PubMed PMID: 22623301.

11: Hojjati M, Razavi SH, Rezaei K, Gilani K. Stabilization of canthaxanthin produced by Dietzia natronolimnaea HS-1 with spray drying microencapsulation. J Food Sci Technol. 2014 Sep;51(9):2134-40. doi: 10.1007/s13197-012-0713-0. Epub 2012 May 5. PubMed PMID: 25190874; PubMed Central PMCID: PMC4152546.

12: Chang CS, Chang CL, Lai GH. Reactive oxygen species scavenging activities in a chemiluminescence model and neuroprotection in rat pheochromocytoma cells by astaxanthin, beta-carotene, and canthaxanthin. Kaohsiung J Med Sci. 2013 Aug;29(8):412-21. doi: 10.1016/j.kjms.2012.12.002. Epub 2013 Feb 8. PubMed PMID: 23906231.

13: Schöpf L, Mautz J, Sandmann G. Multiple ketolases involved in light regulation of canthaxanthin biosynthesis in Nostoc punctiforme PCC 73102. Planta. 2013 May;237(5):1279-85. doi: 10.1007/s00425-013-1846-8. Epub 2013 Jan 30. PubMed PMID: 23361890.

14: Rosa AP, Scher A, Sorbara JO, Boemo LS, Forgiarini J, Londero A. Effects of canthaxanthin on the productive and reproductive performance of broiler breeders. Poult Sci. 2012 Mar;91(3):660-6. doi: 10.3382/ps.2011-01582. PubMed PMID: 22334741.

15: Zheng YF, Bae SH, Kwon MJ, Park JB, Choi HD, Shin WG, Bae SK. Inhibitory effects of astaxanthin, β-cryptoxanthin, canthaxanthin, lutein, and zeaxanthin on cytochrome P450 enzyme activities. Food Chem Toxicol. 2013 Sep;59:78-85. doi: 10.1016/j.fct.2013.04.053. Epub 2013 May 11. PubMed PMID: 23669408.

16: Yuri T, Yoshizawa K, Emoto Y, Kinoshita Y, Yuki M, Tsubura A. Effects of Dietary Xanthophylls, Canthaxanthin and Astaxanthin on N-Methyl-N-nitrosourea-induced Rat Mammary Carcinogenesis. In Vivo. 2016 11-12;30(6):795-800. PubMed PMID: 27815463.

17: Niu J, Li CH, Liu YJ, Tian LX, Chen X, Huang Z, Lin HZ. Dietary values of astaxanthin and canthaxanthin in Penaeus monodon in the presence and absence of cholesterol supplementation: effect on growth, nutrient digestibility and tissue carotenoid composition. Br J Nutr. 2012 Jul 14;108(1):80-91. doi: 10.1017/S0007114511005423. Epub 2011 Dec 6. PubMed PMID: 22142867.

18: Brizio P, Benedetto A, Righetti M, Prearo M, Gasco L, Squadrone S, Abete MC. Astaxanthin and canthaxanthin (xanthophyll) as supplements in rainbow trout diet: in vivo assessment of residual levels and contributions to human health. J Agric Food Chem. 2013 Nov 20;61(46):10954-9. doi: 10.1021/jf4012664. Epub 2013 Nov 5. PubMed PMID: 24156372.

19: Venugopalan V, Tripathi SK, Nahar P, Saradhi PP, Das RH, Gautam HK. Characterization of canthaxanthin isomers isolated from a new soil Dietzia sp. and their antioxidant activities. J Microbiol Biotechnol. 2013 Feb;23(2):237-45. PubMed PMID: 23412067.

20: Gharibzahedi SM, Razavi SH, Mousavi M. Feeding strategies for the improved biosynthesis of canthaxanthin from enzymatic hydrolyzed molasses in the fed-batch fermentation of Dietzia natronolimnaea HS-1. Bioresour Technol. 2014 Feb;154:51-8. doi: 10.1016/j.biortech.2013.12.013. Epub 2013 Dec 11. PubMed PMID: 24384310.

Explore Compound Types